N-benzyl-4-[methyl(phenylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-[methyl(phenylsulfonyl)amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a methyl(phenylsulfonyl)amino group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[methyl(phenylsulfonyl)amino]benzamide typically involves the reaction of benzylamine with 4-[methyl(phenylsulfonyl)amino]benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-4-[methyl(phenylsulfonyl)amino]benzamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or organic solvents at elevated temperatures.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol at room temperature.
Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-[methyl(phenylsulfonyl)amino]benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-benzyl-4-[methyl(phenylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition can be beneficial in treating hyperpigmentation disorders. Additionally, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzylbenzamide: Similar structure but lacks the methyl(phenylsulfonyl)amino group.
N-(2-methoxy-4-(phenylsulfonyl)amino)phenyl)benzamide: Contains a methoxy group instead of a methyl group.
Benzamide, N-(4-methylphenyl)-: Similar benzamide structure but with a different substituent on the benzene ring.
Uniqueness
N-benzyl-4-[methyl(phenylsulfonyl)amino]benzamide is unique due to the presence of the methyl(phenylsulfonyl)amino group, which imparts specific chemical and biological properties. This group enhances its potential as an enzyme inhibitor and its reactivity in various chemical reactions.
Eigenschaften
Molekularformel |
C21H20N2O3S |
---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
4-[benzenesulfonyl(methyl)amino]-N-benzylbenzamide |
InChI |
InChI=1S/C21H20N2O3S/c1-23(27(25,26)20-10-6-3-7-11-20)19-14-12-18(13-15-19)21(24)22-16-17-8-4-2-5-9-17/h2-15H,16H2,1H3,(H,22,24) |
InChI-Schlüssel |
XBBHYVJUBRQWPH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.